O-(Tert-butyl)-N-(2,2,2-trifluoroacetyl)-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group and a trifluoroacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in the replacement of the trifluoroacetamido group with other functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoroacetamido group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl esters: These compounds share the tert-butoxy group and are used in similar synthetic applications.
Trifluoroacetamides: Compounds with the trifluoroacetamido group, used in various chemical and biological studies.
Uniqueness
(2S,3R)-3-(tert-butoxy)-2-(trifluoroacetamido)butanoic acid is unique due to the combination of the tert-butoxy and trifluoroacetamido groups, which confer distinct chemical properties and reactivity patterns. This combination makes it particularly valuable in synthetic chemistry and biological research .
Eigenschaften
Molekularformel |
C10H16F3NO4 |
---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C10H16F3NO4/c1-5(18-9(2,3)4)6(7(15)16)14-8(17)10(11,12)13/h5-6H,1-4H3,(H,14,17)(H,15,16)/t5-,6+/m1/s1 |
InChI-Schlüssel |
HMXCJETZKUNJQK-RITPCOANSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(F)(F)F)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.